molecular formula C20H24N2O2 B2618341 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol CAS No. 1018127-22-4

1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Cat. No.: B2618341
CAS No.: 1018127-22-4
M. Wt: 324.424
InChI Key: WEUAACGHUVSDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound with a complex structure It features a phenoxy group substituted with two methyl groups, a benzodiazole ring with an ethyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzodiazole ring is then alkylated with an ethyl group using ethyl halides in the presence of a base such as potassium carbonate.

    Phenoxy Group Introduction: The phenoxy group is introduced by reacting 3,4-dimethylphenol with an appropriate halide under basic conditions.

    Coupling Reaction: The final step involves coupling the benzodiazole and phenoxy intermediates through a propanol linker, typically using a strong base like sodium hydride and a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzodiazole ring or the phenoxy group.

    Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced benzodiazole or phenoxy derivatives.

    Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Lacks the ethyl group on the benzodiazole ring.

    1-(3,4-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol: Has a methyl group instead of an ethyl group on the benzodiazole ring.

Uniqueness

1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is unique due to the specific combination of functional groups and their spatial arrangement, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-4-20-21-18-7-5-6-8-19(18)22(20)12-16(23)13-24-17-10-9-14(2)15(3)11-17/h5-11,16,23H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUAACGHUVSDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC(=C(C=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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